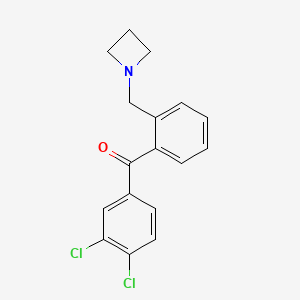

2-Chloro-3-(2-méthoxybenzyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

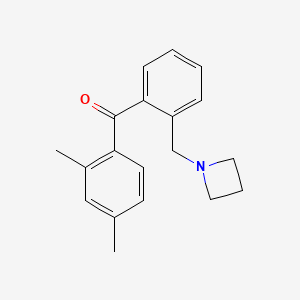

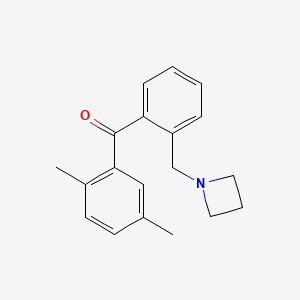

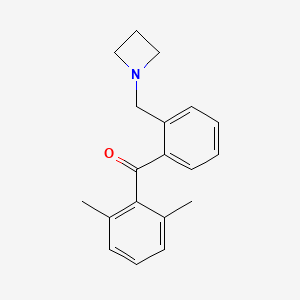

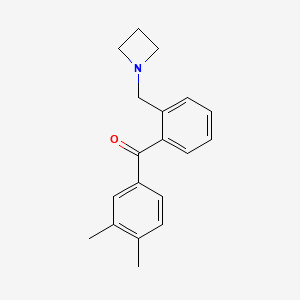

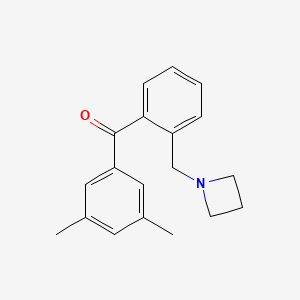

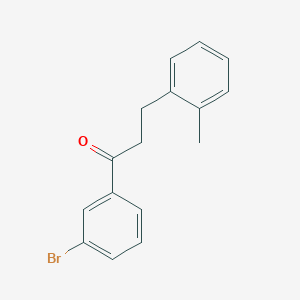

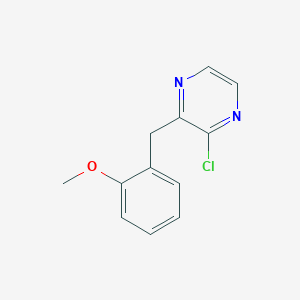

The compound "2-Chloro-3-(2-methoxybenzyl)pyrazine" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 within a six-membered ring. Pyrazine derivatives are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves starting materials that are readily substituted to create a wide range of compounds. For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives can be achieved using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which are prepared from 5-chloroanisic acid . The process includes treating these compounds with methylhydrazine or phenylhydrazine to afford benzamides, followed by reactions with hydrazine hydrate to yield pyrazoline derivatives . These derivatives can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to produce N-substituted pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. For example, in the crystal structure of a co-crystal involving a pyrazinium cation and a neutral molecule, the two aromatic rings are twisted along the bond, and the cation acts as a hydrogen-bond donor to the perchlorate ion . In another instance, the crystal structure of a pyrazine-2-carbohydrazide derivative shows extended chains formed by intermolecular hydrogen bonds, with additional hydrogen bonds involving water molecules and π-π stacking interactions between benzene and pyrazine rings .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitution. Chloropyrazines, for example, can react with sodium methoxide, sodium benzyl oxide, and other nucleophiles to yield substituted pyrazines . The reaction conditions, such as the solvent used, can influence the outcome of these reactions, leading to different isomeric products .

Physical and Chemical Properties Analysis

The physical properties of pyrazine derivatives, such as their state (solid, liquid), color, and solubility, are determined by their specific substituents. For instance, a pyrazoline derivative synthesized from dichlorophenyl and hydroxy-methoxyphenyl groups was obtained as a pale yellow powder . The chemical properties, including reactivity and biological activity, are also influenced by the substituents. Some pyrazoline derivatives exhibit strong antioxidant activity, antibacterial activity against both Gram-positive and Gram-negative bacteria, and toxicity as determined by the Brine Shrimp Lethality Test . Additionally, pharmacological screening of certain pyrazole derivatives has shown good anti-inflammatory activities with less toxicity .

Applications De Recherche Scientifique

Chimie médicinale : Synthèse de médicaments

2-Chloro-3-(2-méthoxybenzyl)pyrazine : est utilisé en chimie médicinale pour la synthèse de molécules médicamenteuses complexes. Sa structure sert de bloc de construction dans la construction de composés pharmacologiquement actifs. La présence à la fois d’un cycle pyrazine et d’un groupe chloro-méthoxybenzyle permet une fonctionnalisation ultérieure par des réactions telles que le couplage de Suzuki-Miyaura , qui peuvent être cruciales pour créer de nouveaux médicaments avec des effets thérapeutiques potentiels.

Science des matériaux : Matériaux électroniques et photoniques

Les dérivés de ce composé pourraient avoir des applications en science des matériaux, en particulier dans le développement de matériaux électroniques et photoniques. Sa structure moléculaire pourrait faire partie de semi-conducteurs organiques ou de matériaux fluorescents utilisés dans les écrans et l’éclairage .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s worth noting that benzylic halides, which this compound contains, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Pyrazine derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOVNRUTNABEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259352 |

Source

|

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-87-1 |

Source

|

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.